N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide
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Overview
Description
N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N’-(5-aminopentyl)-N’-hydroxybutanediamide is a complex organic compound with a molecular formula of C25H49ClN6O8 and a molecular weight of 597.145
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N’-(5-aminopentyl)-N’-hydroxybutanediamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of acetyl chloride with hydroxyamine to form acetyl(hydroxy)amine. This intermediate is then reacted with butylamine to form acetyl(hydroxy)amino butylamine. Subsequent steps involve the addition of oxobutanoyl and hydroxyamino groups, followed by the incorporation of pentyl and aminopentyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N’-(5-aminopentyl)-N’-hydroxybutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N’-(5-aminopentyl)-N’-hydroxybutanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N’-(5-aminopentyl)-N’-hydroxybutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyamino derivatives and butanediamide analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N’-(5-aminopentyl)-N’-hydroxybutanediamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
114991-47-8 |
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Molecular Formula |
C24H46N6O8 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide |
InChI |
InChI=1S/C24H46N6O8/c1-20(31)28(36)17-9-6-16-27-22(33)11-13-24(35)30(38)19-8-3-5-15-26-21(32)10-12-23(34)29(37)18-7-2-4-14-25/h36-38H,2-19,25H2,1H3,(H,26,32)(H,27,33) |
InChI Key |
GUZJCKBQAGGXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O |
Origin of Product |
United States |
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